N1,N4-Bis-Boc-spermidine
Overview
Description
N1,N4-Bis-Boc-spermidine, also known as 1,5-Di-Boc-1,5,10-triazadecane, is a derivative of spermidine. It is a polyamine compound that has been modified with tert-butoxycarbonyl (Boc) protecting groups at the N1 and N4 positions. This modification enhances its stability and makes it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Bis-Boc-spermidine typically involves the protection of spermidine with Boc groups. The process begins with the reaction of spermidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is purified through column chromatography to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N1,N4-Bis-Boc-spermidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield free amine groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups, yielding free amine groups.
Solvents: Organic solvents like dichloromethane and methanol are frequently used in these reactions.
Major Products
The major products formed from these reactions include deprotected spermidine derivatives and various substituted polyamines, depending on the specific reagents and conditions used .
Scientific Research Applications
N1,N4-Bis-Boc-spermidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polyamine derivatives.
Biology: The compound is used in studies involving polyamine metabolism and function.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N4-Bis-Boc-spermidine involves its interaction with various molecular targets. The Boc groups protect the amine functionalities, allowing the compound to be used in controlled deprotection reactions. Once deprotected, the free amine groups can interact with nucleic acids, proteins, and other biomolecules, influencing cellular processes such as gene expression and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Spermidine: The parent compound, which lacks the Boc protecting groups.
Spermine: Another polyamine with a similar structure but additional amine groups.
N1,N8-Bis-Boc-spermidine: A similar compound with Boc groups at different positions.
Uniqueness
N1,N4-Bis-Boc-spermidine is unique due to its specific Boc protection pattern, which provides enhanced stability and allows for selective deprotection. This makes it particularly useful in synthetic chemistry and biological studies where controlled release of free amine groups is required .
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-9-13-20(12-8-7-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZZMJDEWJRWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447846 | |
Record name | N1,N4-Bis-Boc-spermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85503-20-4 | |
Record name | N1,N4-Bis-Boc-spermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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